2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid
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Overview
Description
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid typically involves multiple steps One common method starts with the preparation of the Fmoc-protected pyrrolidine derivative This involves the reaction of 9H-fluorene-9-methanol with chloroformate to form the Fmoc group, which is then attached to the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound often employs automated synthesis techniques to ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common to purify the final product and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the Fmoc group or other parts of the molecule.
Substitution: Nucleophilic substitution reactions are common, especially when modifying the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The protecting group can be removed under mild conditions, typically using a base such as piperidine, to yield the desired peptide product.
Comparison with Similar Compounds
Similar Compounds
Boc-protected amino acids: These compounds use a tert-butyloxycarbonyl (Boc) group for protection.
Cbz-protected amino acids: These compounds use a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
The uniqueness of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid lies in its Fmoc group, which offers several advantages:
Mild Deprotection Conditions: The Fmoc group can be removed under mild basic conditions, which is less likely to cause damage to sensitive peptides.
Stability: The Fmoc group is stable under acidic conditions, making it suitable for use in various synthetic routes.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-23(2)14-24(12-15(23)11-21(25)26)22(27)28-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUUWFWTZHOHSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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